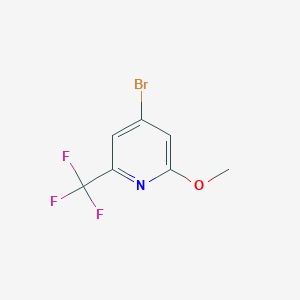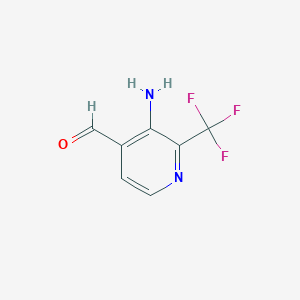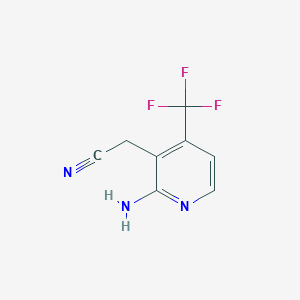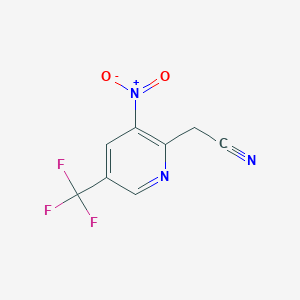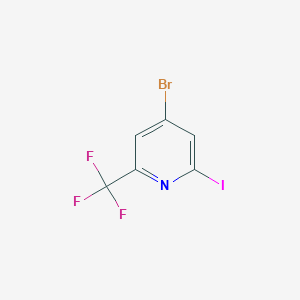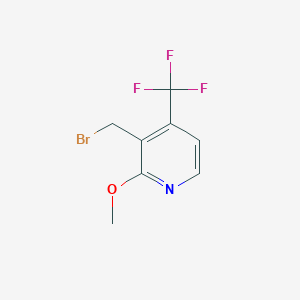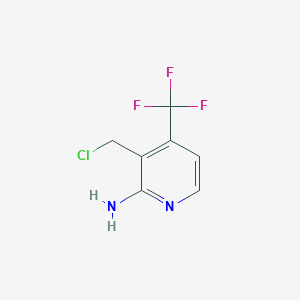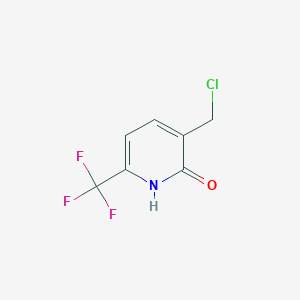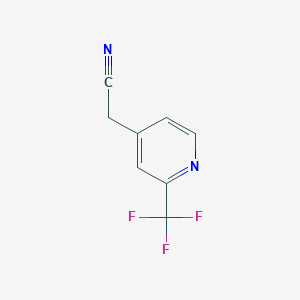
4-氰基-2-(三氟甲基)吡啶
描述
2-(Trifluoromethyl)pyridine-4-acetonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethyl group at the 2-position and an acetonitrile group at the 4-position
科学研究应用
农用化学品
4-氰基-2-(三氟甲基)吡啶衍生物在农用化学品行业中被广泛使用。 它们是保护农作物免受害虫侵害的活性成分的关键结构单元 。三氟甲基增强了这些化合物的生物活性,使其在少量情况下也能有效,并减少了对环境的影响。
制药行业
在制药中,该化合物因氟原子赋予的独特物理化学性质而被使用。 它存在于几种已获批上市的药物和许多正在进行临床试验的候选药物中 。 它的衍生物已知会影响细胞增殖、凋亡和代谢,这些在开发靶向疗法中至关重要 。
氨基吡啶的合成
4-氰基-2-(三氟甲基)吡啶是通过胺化反应合成氨基吡啶的反应物 。氨基吡啶在药物化学中很重要,用于创建具有神经活性,可能治疗多发性硬化症等疾病的化合物。
有机合成中的催化配体
该化合物作为催化配体,通过钯催化的二甲苯的需氧氧化偶联,对位选择性制备四甲基联苯 。此过程在材料科学和制药中使用的复杂有机分子的合成中意义重大。
兽药
与在人类药物中的应用类似,4-氰基-2-(三氟甲基)吡啶的衍生物也用于兽药。 它们是动物治疗的一部分,提高了兽药的功效 。
功能材料
三氟甲基和吡啶环的独特特性使该化合物成为开发功能材料的候选者。 这些材料在电子、涂料和其他先进技术领域具有潜在应用 。
杀虫剂开发
该化合物的衍生物在开发杀虫剂中作为关键结构成分起着基本作用。 这些杀虫剂不仅可以防止因寄生虫造成的作物损失,还可以保护人类免受蚊子传播的疾病,如疟疾、登革热或寨卡病毒 。
化学合成中的氟化方法
4-氰基-2-(三氟甲基)吡啶参与不同的合成方法,将三氟甲基引入其他分子中。 这些方法对于生产具有所需性能的化合物以用于各种工业应用至关重要 。
作用机制
Target of Action
Related compounds such as 2-fluoro-4-(trifluoromethyl)pyridine have been used as reactants in the preparation of aminopyridines . Aminopyridines are known to target various receptors and enzymes, influencing numerous biological processes .
Mode of Action
It’s worth noting that related compounds have been used as reactants in amination reactions . These reactions typically involve the replacement of a hydrogen atom by an amino group, potentially altering the compound’s interaction with its targets .
Biochemical Pathways
Related compounds have been used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This suggests that the compound may influence oxidative processes.
生化分析
Biochemical Properties
2-(Trifluoromethyl)pyridine-4-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 2-(Trifluoromethyl)pyridine-4-acetonitrile on various types of cells and cellular processes are noteworthy. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of intermediates for agrochemical and pharmaceutical compounds, which can impact cellular activities . The presence of the trifluoromethyl group in its structure is thought to bestow distinctive physical-chemical properties that can modulate cellular responses .
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)pyridine-4-acetonitrile exerts its effects through specific binding interactions with biomolecules. It can act as a catalytic ligand, facilitating enzyme inhibition or activation. For instance, it has been used in the preparation of aminopyridines via amination reactions, indicating its role in enzyme-mediated processes . Additionally, its involvement in aerobic oxidative coupling reactions suggests its potential to influence gene expression and other molecular mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)pyridine-4-acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the demand for trifluoromethylpyridine derivatives, including 2-(Trifluoromethyl)pyridine-4-acetonitrile, has been increasing steadily, indicating its sustained relevance in biochemical research . Detailed information on its temporal effects in specific laboratory settings is limited.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)pyridine-4-acetonitrile vary with different dosages in animal models. While specific studies on this compound’s dosage effects are scarce, it is known that trifluoromethylpyridine derivatives can exhibit toxic or adverse effects at high doses . Therefore, careful consideration of dosage is essential to avoid potential toxicity and ensure the desired biochemical outcomes.
Metabolic Pathways
2-(Trifluoromethyl)pyridine-4-acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within biological systems. For example, it has been used in the synthesis of intermediates for agrochemical and pharmaceutical compounds, indicating its role in metabolic processes . The presence of the trifluoromethyl group can influence metabolic flux and metabolite levels, further highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)pyridine-4-acetonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be miscible with water, alcohol, acetonitrile, and N,N-dimethylformamide, which can affect its localization and accumulation within biological systems . Understanding its transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)pyridine-4-acetonitrile can impact its activity and function. While specific targeting signals or post-translational modifications directing it to particular compartments or organelles have not been extensively studied, its interactions with biomolecules suggest potential localization within specific cellular regions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyridine-4-acetonitrile typically involves the introduction of the trifluoromethyl group and the acetonitrile group onto the pyridine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium cyanide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyano group to form the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethyl)pyridine-4-acetonitrile may involve more scalable and cost-effective methods. One such method
属性
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHDCXSMUCPNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264569 | |
| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227591-90-3 | |
| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227591-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




